Allyltrimethylsilane

Catalog No.
S566015
CAS No.
762-72-1
M.F
C6H14Si
M. Wt
114.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltrimethylsilane

CAS Number

762-72-1

Product Name

Allyltrimethylsilane

IUPAC Name

trimethyl(prop-2-enyl)silane

Molecular Formula

C6H14Si

Molecular Weight

114.26 g/mol

InChI

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3

InChI Key

HYWCXWRMUZYRPH-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC=C

Synonyms

Trimethyl-2-propen-1-yl-silane; Allyltrimethyl-silane; Trimethyl-2-propenyl-silane; 3-(Trimethylsilyl)-1-propene; 3-(Trimethylsilyl)propene; Trimethyl(2-propenyl)silane; Trimethylallylsilane

Canonical SMILES

C[Si](C)(C)CC=C

Organic Synthesis:

  • Allylation: Allyltrimethylsilane serves as a readily available allylating agent, introducing an "allyl group" (CH2=CH-CH2-) to various organic molecules. This is achieved through reactions like the Hosomi-Sakurai reaction, where a Lewis acid catalyst activates the allyltrimethylsilane, allowing it to react with carbonyl compounds (e.g., ketones, aldehydes) to form allylated products.
  • Carbon-Ferrier Rearrangement: Allyltrimethylsilane participates in the Carbon-Ferrier rearrangement, a reaction that rearranges the carbon skeleton of specific organic molecules. It acts as a nucleophile, attacking the electrophilic carbon in the starting material, leading to the rearranged product.

Synthetic Organic Precursors:

Allyltrimethylsilane can be used as a starting material for the synthesis of various other organosilicon compounds, which are molecules containing silicon-carbon bonds. These compounds find applications in diverse fields, including:

  • Polymer Chemistry: As building blocks for the synthesis of silicon-containing polymers with unique properties like heat resistance and electrical conductivity.
  • Organometallic Chemistry: As precursors for the preparation of organometallic compounds, used as catalysts or reagents in various chemical reactions.

Other Applications:

  • Surface modification: Allyltrimethylsilane can be used to modify the surface properties of materials, such as introducing allyl groups onto surfaces for further functionalization.
  • Organic electronics: It has potential applications in the development of organic electronic devices due to its ability to form conducting polymers.

Allyltrimethylsilane is an organosilicon compound characterized by the presence of an allyl group attached to a trimethylsilyl moiety. Its chemical formula is C₄H₉Si, and it is often represented as (CH₂=CH-CH₂)Si(CH₃)₃. This compound is notable for its utility in organic synthesis, particularly in reactions involving allylation, where it serves as a nucleophilic allyl source.

  • Flammability: Flammable liquid. Flash point around -20 °C.
  • Toxicity: May be harmful if inhaled or ingested. Data on specific toxicity is limited.
  • Reactivity: May react with strong acids and bases, releasing flammable and toxic gases [].

Safety Precautions:

  • Handle allyltrimethylsilane in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (gloves, safety glasses, respirator).
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and incompatible chemicals.

  • Sakurai Reaction: This reaction involves the addition of allyltrimethylsilane to carbon electrophiles, typically catalyzed by strong Lewis acids such as titanium tetrachloride or boron trifluoride. The reaction produces allylated products through a mechanism involving β-silyl carbocations, which are stabilized by the silicon atom's electronic effects .
  • Allylation of Imines: In the presence of tetra-n-butylammonium fluoride, allyltrimethylsilane can react with aldimines to yield homoallylamines. This process demonstrates its effectiveness in forming carbon-carbon bonds and highlights its role in synthesizing more complex organic molecules .
  • Reactions with Acetals and Ketals: Allyltrimethylsilane can allylate acetals and ketals when catalyzed by Lewis acids such as aluminum bromide or aluminum methyl. This reaction leads to the formation of homoallylic ethers .

Research on the biological activity of allyltrimethylsilane is limited, but its derivatives have shown potential in various applications, including medicinal chemistry. Some studies indicate that compounds derived from allyltrimethylsilane may exhibit antimicrobial properties and could be explored for their potential therapeutic effects .

Allyltrimethylsilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the addition of trimethylsilane to an allylic compound under catalytic conditions, often using transition metals as catalysts.
  • Alkylation Reactions: Allyltrimethylsilane can also be produced via alkylation of trimethylsilyl chloride with allylic halides in the presence of a base.
  • Reactions with Organolithiums: Another route includes the reaction of organolithium reagents with trimethylsilyl chloride, followed by treatment with an allylic electrophile .

Allyltrimethylsilane finds extensive applications in organic synthesis:

  • Synthetic Chemistry: It is primarily used for allylation reactions, enabling the formation of complex molecules from simpler precursors.
  • Material Science: Its derivatives are employed in polymer chemistry, particularly in silicone-based materials.
  • Pharmaceuticals: The compound serves as a building block for synthesizing various pharmaceutical agents, including potential anti-cancer drugs and other therapeutic compounds .

Studies on the interactions of allyltrimethylsilane with various electrophiles have revealed its versatility as a nucleophile. For instance, it has been shown to react effectively with nitriles in the presence of boron trichloride, yielding β,γ-unsaturated ketones upon hydrolysis . This highlights its utility not only in forming carbon-carbon bonds but also in generating functionalized silanes that can be further manipulated in synthetic pathways.

Allyltrimethylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey ReactionsUnique Features
Allyltriethylsilane(CH₂=CH-CH₂)Si(C₂H₅)₃Similar allylation reactionsBulkier ethyl groups may affect reactivity
Allylsilane(CH₂=CH-CH₂)SiH₃Less stable than allyltrimethylsilaneMore reactive due to lower steric hindrance
TrimethylsilylmethanolCH₃Si(OCH₃)₃Used in alcohol-related reactionsAlcohol functionality adds polarity
Vinyltrimethylsilane(CH=CH₂)Si(CH₃)₃Participates in polymerizationVinyl group allows for different reactivity patterns

Allyltrimethylsilane stands out due to its balance between reactivity and stability, making it an ideal candidate for various synthetic applications while maintaining manageable handling properties.

Boiling Point

86.0 °C

UNII

8B84C337VF

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

762-72-1

Wikipedia

Allyltrimethylsilane

General Manufacturing Information

Silane, trimethyl-2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15
Properzi et al. Catalytic enantiocontrol over a non-classical carbocation. Nature Chemistry, DOI: 10.1038/s41557-020-00558-1, published online 28 September 2020

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